molecular formula C11H12ClNO B1523295 5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one CAS No. 1225922-11-1

5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

Cat. No. B1523295
M. Wt: 209.67 g/mol
InChI Key: YJGBLJHZCIRCPH-UHFFFAOYSA-N
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Description

The compound “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” is a type of organic compound1. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” from the available sources.



Molecular Structure Analysis

The molecular structure of “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” is not explicitly mentioned in the available sources. However, it’s known that cycloalkanes, which are a class of organic compounds, only contain carbon-hydrogen bonds and carbon-carbon single bonds2.



Chemical Reactions Analysis

Specific chemical reactions involving “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” are not mentioned in the available sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” are not explicitly mentioned in the available sources.


Scientific Research Applications

Catalytic Synthesis and Antioxidant Agents

A study conducted by Prabakaran, Manivarman, and Bharanidharan (2021) discusses the catalytic synthesis of a series of derivatives structurally supported by various spectroscopic analyses. These compounds showed potential antioxidant activities, with their in vitro antioxidant activity validated through molecular docking, ADMET, QSAR, and bioactivity studies. These analyses revealed strong hydrogen connections to protein tyrosine kinase (2HCK), indicating potential applications in developing antioxidant agents (G. Prabakaran, S. Manivarman, & M. Bharanidharan, 2021).

Eco-Friendly Synthesis of Pharmaceutically Relevant Compounds

Brahmachari and Banerjee (2014) developed an eco-friendly synthesis method for a series of pharmaceutically interesting compounds, including indolyl derivatives, under mild conditions. This method emphasizes eco-friendliness, excellent yields, and the avoidance of harsh conditions, showcasing the potential for developing pharmaceutical agents with minimized environmental impact (G. Brahmachari & B. Banerjee, 2014).

Antibacterial and Antifungal Agents

Khalid, Sumrra, and Chohan (2020) synthesized a new series of 5-chloroindoline-2,3-dione (isatin) derived ligands that acted as tridentate ligands with Co(II), Ni(II), Cu(II), and Zn(II) transition metals to form complexes. These complexes exhibited significant antimicrobial properties, offering insights into the development of novel antibacterial and antifungal agents (S. Khalid, S. Sumrra, & Z. Chohan, 2020).

Urease Inhibitors and Therapeutic Agents

Nazir, Abbasi, and their colleagues (2018) conducted a study on the synthesis and structural confirmation of novel indole-based scaffolds with N-(substituted-phenyl)butamides. These compounds were screened for their in vitro inhibitory potential against the urease enzyme, revealing potent inhibition. The in silico study supported these findings, and a hemolytic study indicated mild cytotoxicity, suggesting their value in drug design programs (M. Nazir, M. Abbasi, et al., 2018).

Safety And Hazards

Information on the safety and hazards of “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” is not available in the sources.


Future Directions

While specific future directions for “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” are not mentioned, the study of similar compounds for their potential anticancer activity suggests a possible direction for future research1.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be necessary.


properties

IUPAC Name

5-chloro-3-propan-2-yl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-6(2)10-8-5-7(12)3-4-9(8)13-11(10)14/h3-6,10H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGBLJHZCIRCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 3
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 4
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

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